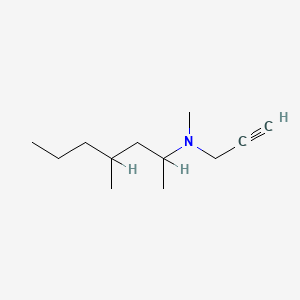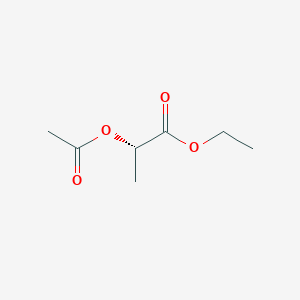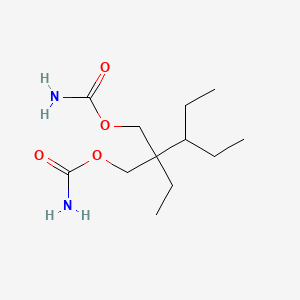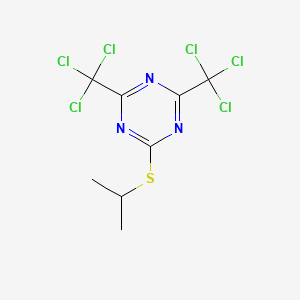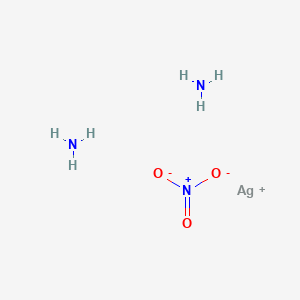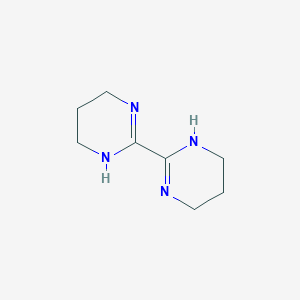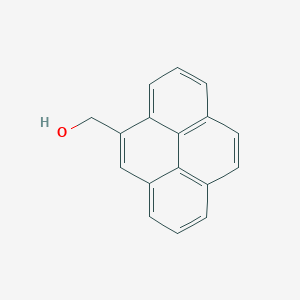
Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3'-(diethylamino)-7'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by a spiro linkage between isobenzofuran and xanthene moieties, with additional functional groups that enhance its chemical reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- typically involves multi-step organic reactions. One common method includes the condensation of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
The compound is utilized in biological research for its fluorescent properties. It serves as a fluorescent probe in various assays, enabling the detection and quantification of biological molecules.
Medicine
In medicine, the compound’s fluorescent properties are harnessed for diagnostic purposes. It is used in imaging techniques to visualize cellular and molecular processes, aiding in the diagnosis and study of diseases.
Industry
Industrially, the compound finds applications in the development of sensors and diagnostic tools. Its ability to produce light upon reacting with specific enzymes makes it valuable in environmental monitoring and food safety testing.
Wirkmechanismus
The mechanism of action of Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- involves its interaction with specific molecular targets. In biological systems, the compound’s fluorescent properties are activated upon binding to target molecules, allowing for their detection and visualization. The pathways involved include the activation of fluorescent signals upon enzymatic reactions, which can be detected using specialized equipment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[isobenzofuran-1(3H),10’(9’H)-[9]silaanthracene]-6-carboxylic acid, 2’,7’-bis(dimethylamino)-9’,9’-dimethyl-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
- 6’-(Diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl b-D-galactopyranoside
Uniqueness
Spiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3-one, 3’-(diethylamino)-7’-methyl- stands out due to its specific functional groups that enhance its fluorescent properties. Compared to similar compounds, it offers higher sensitivity and specificity in detecting biological molecules, making it a preferred choice in various scientific applications.
Eigenschaften
CAS-Nummer |
25289-00-3 |
|---|---|
Molekularformel |
C25H23NO3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
6'-(diethylamino)-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C25H23NO3/c1-4-26(5-2)17-11-12-20-23(15-17)28-22-13-10-16(3)14-21(22)25(20)19-9-7-6-8-18(19)24(27)29-25/h6-15H,4-5H2,1-3H3 |
InChI-Schlüssel |
UHBOSXNNFXBPBO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


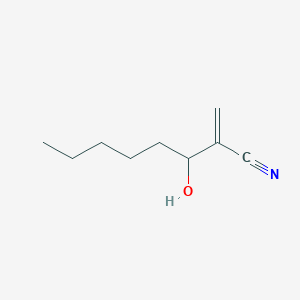
![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

![3-{2-[4-(Ethoxycarbonyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14702102.png)
